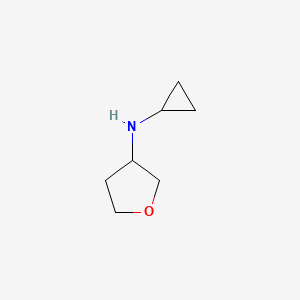
2-Hydroxy-5-(hydroxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H7NO2 It is a derivative of benzonitrile, featuring hydroxyl and hydroxymethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-5-(hydroxymethyl)benzonitrile involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can involve the dehydration of 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst. This method is advantageous due to its efficiency and the high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 2-Hydroxy-5-(carboxymethyl)benzonitrile.
Reduction: 2-Hydroxy-5-(hydroxymethyl)benzylamine.
Substitution: 2-Hydroxy-5-(alkoxymethyl)benzonitrile.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing various pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Hydroxy-5-methylbenzonitrile: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
This dual functionality allows for more diverse chemical transformations and interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-hydroxy-5-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H7NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,10-11H,5H2 |
Clave InChI |
IWAXXFSLERACLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CO)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)
![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)

![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)
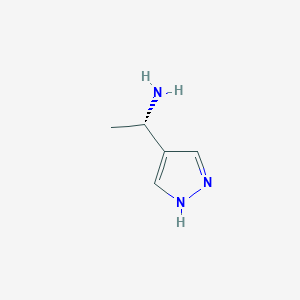
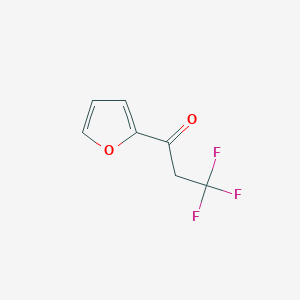
![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)
![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
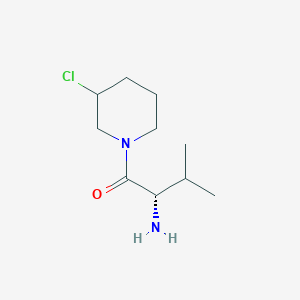
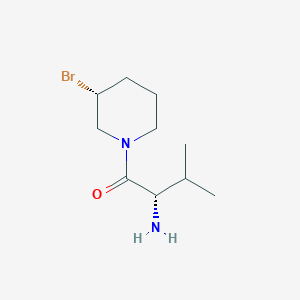
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
